Cas no 80100-08-9 ((4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone)

(4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone is a high-purity organic compound featuring a tert-butyl-substituted phenyl group and a 2-chloropyridin-4-yl moiety linked via a ketone bridge. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric and electronic properties, while the chloropyridine moiety offers versatility in further functionalization. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other transformations. Suitable for research and industrial applications, this compound is characterized by its stability, precise composition, and compatibility with a range of synthetic protocols. Available in standardized purity grades, it meets stringent quality requirements for advanced chemical synthesis.
(4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone structure
80100-08-9 structure
Product name:(4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone
CAS No:80100-08-9
MF:C16H16NOCl
Molecular Weight:273.757
MDL:MFCD24978261
CID:3468875
PubChem ID:20145734

(4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone Properties

Names and Identifiers

    • METHANONE, (2-CHLORO-4-PYRIDINYL)[4-(1,1-DIMETHYLETHYL)PHENYL]-
    • (4-(tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone
    • 4-(4-tert-butylbenzoyl)-2-chloropyridine
    • SCHEMBL5324296
    • AKOS019024219
    • W18170
    • CS-0059714
    • AS-69439
    • (4-tert-butylphenyl)-(2-chloropyridin-4-yl)methanone
    • 80100-08-9
    • (4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone
    • MDL: MFCD24978261
    • Inchi: InChI=1S/C16H16ClNO/c1-16(2,3)13-6-4-11(5-7-13)15(19)12-8-9-18-14(17)10-12/h4-10H,1-3H3
    • InChIKey: GALWZJDSBXRHSE-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC(=NC=C1)Cl)C=2C=CC(=CC2)C(C)(C)C

Computed Properties

  • 精确分子量: 273.0920418g/mol
  • 同位素质量: 273.0920418g/mol
  • Isotope Atom Count: 0
  • 氢键供体数量: 0
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 可旋转化学键数量: 3
  • 复杂度: 315
  • 共价键单元数量: 1
  • 确定原子立构中心数量: 0
  • 不确定原子立构中心数量: 0
  • 确定化学键立构中心数量: 0
  • 不确定化学键立构中心数量: 0
  • XLogP3: 4.8
  • 拓扑分子极性表面积: 30Ų

(4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AX09945-1g
(4-(tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone
80100-08-9 95%
1g
$212.00 2024-04-19
Aaron
AR01DJ7P-250mg
(4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone
80100-08-9 95%
250mg
$500.00 2025-02-09
1PlusChem
1P01DIZD-500mg
(4-(tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone
80100-08-9 95%
500mg
$143.00 2024-04-21
1PlusChem
1P01DIZD-1g
(4-(tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone
80100-08-9 95%
1g
$193.00 2024-04-21
A2B Chem LLC
AX09945-100mg
(4-(tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone
80100-08-9 95%
100mg
$65.00 2024-04-19
eNovation Chemicals LLC
D774267-100mg
(4-(tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone
80100-08-9 95%
100mg
$135 2025-02-19
eNovation Chemicals LLC
D774267-500mg
(4-(tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone
80100-08-9 95%
500mg
$240 2025-02-19
eNovation Chemicals LLC
D774267-250mg
(4-(tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone
80100-08-9 95%
250mg
$175 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130354-250mg
(4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone
80100-08-9 95%
250mg
¥819.00 2024-07-28
eNovation Chemicals LLC
D774267-500mg
(4-(tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone
80100-08-9 95%
500mg
$175 2024-06-06

(4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone Literature

Additional information on (4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone

(4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone (CAS No. 80100-08-9)

(4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone, also known by its CAS number 80100-08-9, is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl-substituted phenyl ring and a 2-chloropyridine moiety, linked through a ketone functional group. These structural elements contribute to its diverse chemical and biological properties, making it an important molecule in the development of novel therapeutic agents.

The synthesis of (4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone has been extensively studied in recent years, with various methodologies being reported in the literature. One common approach involves the coupling of 4-(tert-butyl)benzoyl chloride with 2-chloropyridine using transition metal catalysts, such as palladium or copper. This method provides high yields and excellent selectivity, making it suitable for large-scale production. Additionally, alternative synthetic routes have been explored to improve the efficiency and sustainability of the process, including the use of green solvents and catalysts.

In terms of its physical and chemical properties, (4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone is a solid at room temperature with a melting point typically ranging from 115 to 117°C. It is moderately soluble in common organic solvents such as dichloromethane, ethanol, and acetone but exhibits low solubility in water. The compound's stability under various conditions has been well-documented, with reports indicating that it remains stable under standard laboratory conditions and can be stored for extended periods without significant degradation.

The biological activity of (4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone has been a subject of extensive research, particularly in the context of its potential therapeutic applications. Studies have shown that this compound exhibits potent inhibitory activity against various enzymes and receptors, making it a valuable lead compound for drug discovery. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases such as arthritis. Additionally, (4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone has demonstrated promising antiproliferative effects against cancer cells, suggesting its potential as an anticancer agent.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions and mechanisms underlying the biological activity of (4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone. Molecular docking studies have revealed that the compound binds selectively to specific protein targets, such as COX enzymes and certain kinases. These findings provide valuable insights into the structure-activity relationships (SAR) of the molecule and guide the design of more potent and selective derivatives.

In addition to its therapeutic potential, (4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone has also found applications in other areas of chemical research. For example, it serves as an important building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The versatility of this compound makes it a valuable tool for chemists working on diverse projects ranging from drug discovery to materials science.

The safety profile of (4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone has been evaluated through various toxicological studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any chemical substance, appropriate handling and storage precautions should be observed to ensure safety in laboratory settings.

In conclusion, (4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone (CAS No. 80100-08-9) is a multifaceted organic compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important molecule for drug discovery and development. Ongoing research continues to uncover new insights into its properties and potential uses, further solidifying its significance in the scientific community.

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